molecular formula C13H10O4 B093928 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-76-5

4-Methoxy-7-methylfuro[2,3-f]chromen-9-one

Cat. No. B093928
CAS RN: 17226-76-5
M. Wt: 230.22 g/mol
InChI Key: HIYREXJLOHUGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, also known as angelicin, is a natural compound found in several plants and fruits. It belongs to the class of furocoumarins, which are known for their photoactive properties. Angelicin has been extensively studied for its potential applications in scientific research, particularly in the fields of photochemistry, photobiology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one involves its ability to intercalate with DNA and form photoadducts upon exposure to UV light. The photoadducts can induce DNA damage and inhibit DNA replication, leading to cell death. Angelicin has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Angelicin has been shown to have several biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have activity against a wide range of microorganisms, including bacteria, fungi, and viruses. Angelicin has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its photoactive properties, which can be used to induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment. However, one of the limitations of using 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and disposal of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one and its derivatives are necessary to prevent environmental contamination and human exposure.

Future Directions

There are several future directions for the study of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one, including the development of new photodynamic therapy agents for cancer treatment, the study of DNA repair mechanisms, and the development of new antimicrobial agents. Other potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one include the study of its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.

Synthesis Methods

Angelicin can be synthesized from umbelliferone, a naturally occurring coumarin found in many plants. The synthesis involves the reaction of umbelliferone with methanol and sulfuric acid, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-Methoxy-7-methylfuro[2,3-f]chromen-9-one.

Scientific Research Applications

Angelicin has been widely used in scientific research for its photoactive properties. It can intercalate with DNA and form photoadducts upon exposure to UV light, which can induce DNA damage and inhibit DNA replication. This property has been utilized in the study of DNA repair mechanisms and the development of photodynamic therapy for cancer treatment.

properties

CAS RN

17226-76-5

Product Name

4-Methoxy-7-methylfuro[2,3-f]chromen-9-one

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-methoxy-7-methylfuro[2,3-f]chromen-9-one

InChI

InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10(15-2)8-3-4-16-13(8)12/h3-6H,1-2H3

InChI Key

HIYREXJLOHUGTO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3

Canonical SMILES

CC1=CC(=O)C2=C3C(=C(C=C2O1)OC)C=CO3

Origin of Product

United States

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